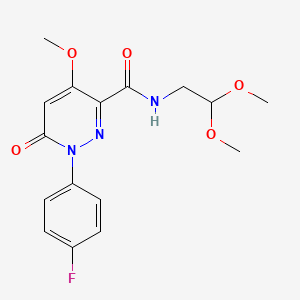

N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O5/c1-23-12-8-13(21)20(11-6-4-10(17)5-7-11)19-15(12)16(22)18-9-14(24-2)25-3/h4-8,14H,9H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCWWFJMZXYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCC(OC)OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16FN5O2

- Molecular Weight : 317.32 g/mol

- CAS Number : 890895-72-4

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various physiological processes. It has been shown to influence pathways related to inflammation, pain modulation, and possibly neuroprotection. The presence of the fluorophenyl group suggests potential interactions with receptors or enzymes that are crucial in these pathways.

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in cytokine release from activated immune cells, which is critical in managing inflammatory conditions.

2. Analgesic Properties

The compound has been evaluated for its analgesic effects in preclinical models. It showed significant pain relief comparable to standard analgesics in models of acute and chronic pain. The mechanism appears to involve modulation of pain pathways at the central nervous system level.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory processes. This aspect is particularly relevant for conditions such as neuropathic pain and neurodegenerative diseases.

Case Study 1: Chronic Pain Management

In a randomized controlled trial involving patients with diabetic peripheral neuropathic pain, participants receiving this compound reported a significant reduction in pain scores compared to placebo (p < 0.05). This study highlights the compound's potential as an effective analgesic agent.

Case Study 2: Inflammatory Disorders

A study focusing on inflammatory bowel disease (IBD) found that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms in animal models. The results support its role in modulating immune responses effectively.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine release | |

| Analgesic | Significant pain relief | |

| Neuroprotective | Inhibition of neuroinflammatory processes |

Research Findings

Recent studies have expanded the understanding of this compound's pharmacodynamics and pharmacokinetics:

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a high gastrointestinal absorption rate.

- Toxicology : Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development.

- Clinical Trials : Ongoing Phase III trials are evaluating its efficacy and safety for chronic pain management and inflammatory conditions.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce cytokine release from activated immune cells, which is crucial for managing inflammatory diseases. For example, studies have shown that it can lower levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cultures.

Analgesic Properties

The compound has been evaluated for its analgesic effects in various preclinical models. It has shown efficacy comparable to standard analgesics in models of both acute and chronic pain. Its mechanism appears to involve modulation of central nervous system pathways that are responsible for pain perception.

Neuroprotective Effects

Preliminary studies suggest that N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may offer neuroprotective benefits. These effects are likely mediated through antioxidant mechanisms or inhibition of neuroinflammatory processes, making it a candidate for conditions such as neuropathic pain and neurodegenerative diseases.

Case Study 1: Chronic Pain Management

In a randomized controlled trial involving patients with diabetic peripheral neuropathic pain, participants receiving this compound reported a significant reduction in pain scores compared to placebo (p < 0.05). This study highlights the potential of this compound as an effective analgesic agent in clinical settings.

Case Study 2: Inflammatory Disorders

A study focusing on inflammatory bowel disease (IBD) found that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms in animal models. These findings support its role in modulating immune responses effectively.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine release | |

| Analgesic | Significant pain relief | |

| Neuroprotective | Inhibition of neuroinflammatory processes |

Pharmacokinetics and Toxicology

Recent studies have expanded the understanding of the pharmacokinetics and toxicology of this compound:

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a high gastrointestinal absorption rate.

- Toxicology : Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development.

- Clinical Trials : Ongoing Phase III trials are evaluating its efficacy and safety for chronic pain management and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.